REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10]2[O:11][CH2:12][CH2:13][O:14][C:9]=2[CH:8]=[C:7](N=[N-])[CH:6]=1)=[O:4].[F:17][B+]F>ClC1C=CC(Cl)=CC=1Cl>[F:17][C:7]1[CH:6]=[C:5]([C:3]([O:2][CH3:1])=[O:4])[C:10]2[O:11][CH2:12][CH2:13][O:14][C:9]=2[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC(=CC2=C1OCCO2)N=[N-].F[B+]F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
purified immediately by flash column chromatography (SiO2, 100% hexanes, 30% ethyl acetate/hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C2=C(OCCO2)C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |